3-Chloro-5-fluoropyridine-4-boronic acid
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Overview
Description
3-Chloro-5-fluoropyridine-4-boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in Suzuki-Miyaura coupling reactions, which are widely applied in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-5-fluoropyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoropyridine-4-boronic acid typically involves the borylation of 3-Chloro-5-fluoropyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar borylation reactions but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoropyridine-4-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Chloro-5-fluoropyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of biologically active compounds, including potential drug candidates.
Industry: Applied in the production of agrochemicals, polymers, and advanced materials.
Comparison with Similar Compounds
3-Chloro-5-fluoropyridine-4-boronic acid can be compared with other boronic acids, such as:
3-Chloro-4-fluorophenylboronic acid: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
5-Fluoropyridine-3-boronic acid: Another fluorinated pyridine boronic acid with distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity in coupling reactions .
Properties
IUPAC Name |
(3-chloro-5-fluoropyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCHMDYNKQPWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1F)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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